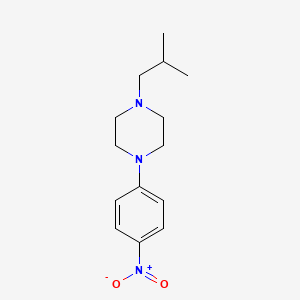

1-(Isobutyl)-4-(4-nitrophenyl)piperazine

Descripción

1-(Isobutyl)-4-(4-nitrophenyl)piperazine is a substituted piperazine derivative characterized by an isobutyl group at the N1 position and a 4-nitrophenyl moiety at the N4 position. For instance, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate for triazole antifungals like Itraconazole and Pasaconazole, highlighting the pharmacological relevance of the 4-nitrophenyl-piperazine scaffold . The isobutyl substituent in this compound likely modulates steric and electronic properties, influencing solubility, receptor binding, and metabolic stability compared to other derivatives.

Propiedades

Fórmula molecular |

C14H21N3O2 |

|---|---|

Peso molecular |

263.34 g/mol |

Nombre IUPAC |

1-(2-methylpropyl)-4-(4-nitrophenyl)piperazine |

InChI |

InChI=1S/C14H21N3O2/c1-12(2)11-15-7-9-16(10-8-15)13-3-5-14(6-4-13)17(18)19/h3-6,12H,7-11H2,1-2H3 |

Clave InChI |

VSOOZMNDBLURAO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Modifications and Conformational Effects

The 4-nitrophenyl group is a common feature in piperazine derivatives, often contributing to conformational rigidity. For example:

- 1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine (): The dichlorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. This compound is synthesized via condensation and hydrogenation with 80–90% yields .

- Acylated Derivatives (e.g., BIQYIM, BIRHES) : Acyl groups like 4-fluorobenzoyl or 4-bromobenzoyl at N1 flatten the piperazine ring, as shown by NMR studies. This conformational change may alter binding to biological targets .

Table 2: Functional Comparisons

Q & A

Q. What are the key considerations in synthesizing 1-(Isobutyl)-4-(4-nitrophenyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, microwave-assisted heating (280°C) can enhance reaction efficiency, as demonstrated in the synthesis of analogous nitrophenyl-piperazine derivatives . Solvent selection (e.g., DMSO for polar intermediates) and catalysts (e.g., KI for halogen displacement) are critical. Post-synthesis purification via recrystallization (using methanol) or HPLC ensures >95% purity. Yield optimization requires precise stoichiometric ratios of precursors like isobutylamine and 4-nitrophenylpiperazine.

Q. How can researchers assess the toxicity profile of this compound during preclinical studies?

- Methodological Answer : Toxicity evaluation involves in vitro assays (e.g., MTT for cell viability) and in vivo models (rodent studies). Elemental analysis and spectral data (e.g., H/C NMR) confirm structural integrity, while acute toxicity studies monitor LD values. Beta-cyclodextrin modifications, as seen in similar piperazines, may reduce toxicity but require comparative analysis of biological activity trade-offs .

Q. What analytical techniques are most effective for characterizing structural isomers or impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR spectroscopy resolve structural ambiguities. Raman microspectroscopy (20 mW laser, 128–256 scans) distinguishes isomers via unique spectral fingerprints, validated by principal component analysis (PCA) and linear discriminant analysis (LDA) . HPLC with UV detection identifies impurities, while X-ray crystallography confirms stereochemistry.

Advanced Research Questions

Q. How does the conformational flexibility of the arylpiperazine moiety influence receptor binding affinity, particularly for serotonin receptors?

- Methodological Answer : Coplanar vs. perpendicular orientations of the aryl ring relative to the piperazine nitrogen dictate agonist/antagonist activity. Molecular docking simulations (e.g., AutoDock Vina) and comparative binding assays (e.g., 5-HT receptor displacement studies) quantify affinity differences. For example, nitro groups at the 4-position may enhance electron-withdrawing effects, altering π-π stacking interactions .

Q. What strategies can resolve contradictions between reduced biological activity and enhanced antiplatelet effects in structurally modified derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies using iterative modifications (e.g., substituent variations at the isobutyl or nitrophenyl groups) isolate functional moieties. Parallel assays (e.g., antiplatelet aggregation tests vs. cytotoxicity screens) identify optimal trade-offs. Beta-cyclodextrin inclusion complexes, while lowering toxicity, may mask active sites, necessitating co-crystallization studies .

Q. How can biosynthesis pathways inform the sustainable production of strained piperazine derivatives like this compound?

- Methodological Answer : Biosynthetic routes for related alkaloids (e.g., herquline A) leverage nonribosomal peptide synthetases (NRPS) and P450 enzymes. Heterologous expression in E. coli or S. cerevisiae enables scalable production. Computational modeling (e.g., DFT for transition states) predicts enzymatic cascades, while N-methylation triggers stereoselective transformations in vitro .

Q. What methodologies are recommended for evaluating antimicrobial potential against multidrug-resistant pathogens?

- Methodological Answer : Broth microdilution assays (CLSI guidelines) determine MIC/MBC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy studies with beta-lactamase inhibitors (e.g., clavulanic acid) assess combinatorial effects. Piperazine-based polymers, as reviewed in antimicrobial applications, suggest surface charge modulation as a key mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.